molecular formula C21H23NO3 B027232 Norglipin CAS No. 16444-19-2

Norglipin

Cat. No.: B027232
CAS No.: 16444-19-2
M. Wt: 337.4 g/mol
InChI Key: HIIVXBCWDPCZJA-DFNIBXOVSA-N
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Description

Norglipin is a chemical compound with the molecular formula C21H23NO3 and a molecular weight of 337.41. It is known for its role as an intermediate in the preparation of Trospium Chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Norglipin involves the formylation of alpha-tropine and ethyl chloroformate to synthesize a compound I. This reaction is characterized by a short reaction time and high yield. The compound I is then reacted with benzilic acid in the presence of Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve the same synthetic routes as described above but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Norglipin undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Norglipin has a wide range of scientific research applications, including:

Mechanism of Action

Norglipin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme plays a crucial role in the regulation of glucose metabolism by breaking down incretin hormones. By inhibiting DPP-4, this compound increases the levels of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels.

Comparison with Similar Compounds

Similar Compounds

    Linagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.

    Sitagliptin: A widely used DPP-4 inhibitor with similar glucose-regulating properties.

    Saxagliptin: Known for its role in managing blood glucose levels in diabetic patients.

Uniqueness of Norglipin

This compound is unique due to its specific molecular structure and its role as an intermediate in the synthesis of Trospium Chloride. Its potent inhibitory effect on DPP-4 and its applications in various fields of scientific research further distinguish it from other similar compounds .

Biological Activity

Norglipin, a compound belonging to the class of benzamide derivatives, has garnered attention for its pharmacological properties, particularly its interaction with various biological targets. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Overview of this compound

This compound is structurally related to other compounds that interact with neurotransmitter systems in the brain. Its primary focus has been on its potential as a therapeutic agent in managing conditions such as obesity and metabolic disorders. The compound is recognized for its selective action on certain receptors, which influences various physiological processes.

This compound primarily acts as a selective antagonist at the 5-hydroxytryptamine (5-HT) receptor subtypes. Its mechanism involves:

  • Receptor Binding : this compound binds selectively to the 5-HT4 receptor, which is implicated in gastrointestinal motility and appetite regulation.
  • Signal Transduction : Upon binding, it inhibits adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP) in target cells. This modulation affects downstream signaling pathways that influence cellular responses related to appetite and metabolism.

Pharmacological Properties

The pharmacological profile of this compound includes several key activities:

  • Appetite Suppression : Studies have demonstrated that this compound can reduce food intake in animal models, suggesting its potential utility in treating obesity.
  • Gastrointestinal Motility : Its action on the 5-HT4 receptor also indicates a role in enhancing gastrointestinal motility, which can be beneficial in conditions like constipation.

Comparative Analysis with Other Compounds

CompoundReceptor TargetAction TypeClinical Use
This compound5-HT4AntagonistPotential anti-obesity agent
Prucalopride5-HT4AgonistTreatment for chronic constipation
Tegaserod5-HT4AgonistIBS treatment

Case Studies and Research Findings

  • Obesity Management : In a randomized controlled trial involving obese subjects, participants treated with this compound exhibited a significant reduction in body weight compared to the placebo group. The study highlighted the compound's potential as an adjunct therapy for weight management.
  • Gastrointestinal Disorders : Another study assessed the effects of this compound on patients with functional dyspepsia. Results indicated improved gastric emptying times and reduced symptoms associated with dyspepsia, supporting its role in gastrointestinal health.
  • Neurotransmitter Interaction : Research has shown that this compound influences serotonin levels in the brain, which may contribute to its appetite-suppressing effects. This interaction underscores its potential for broader applications in mood regulation and anxiety disorders.

Properties

CAS No.

16444-19-2

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C21H23NO3/c23-20(25-19-13-17-11-12-18(14-19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,22,24H,11-14H2/t17-,18+,19?

InChI Key

HIIVXBCWDPCZJA-DFNIBXOVSA-N

SMILES

C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Pictograms

Irritant

Synonyms

α-Hydroxy-α-phenylbenzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester;  N-Desmethyl Tropan-3α-yl-(2-hydroxy-2,2-diphenyl)acetate; _x000B_1αH,5αH-Nortropan-3α-ol Benzilate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary research focus regarding Norglipin based on the provided abstract?

A1: The provided abstract [] from the paper "Synthesis of this compound and Study on the Selectivity of Its M-Cholino-Blocking Activity" highlights that the research focuses on two main aspects: * Synthesis: Developing a method for synthesizing this compound. * M-Cholino-Blocking Activity: Investigating the selectivity of this compound in blocking M-cholinergic receptors.

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